molecular formula C9H8N2O2 B1266858 6-Amino-1h-indole-3-carboxylic acid CAS No. 90417-29-1

6-Amino-1h-indole-3-carboxylic acid

Cat. No.: B1266858
CAS No.: 90417-29-1
M. Wt: 176.17 g/mol
InChI Key: LOPPIPLZGUYXJD-UHFFFAOYSA-N
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Description

6-Amino-1h-indole-3-carboxylic acid (6-AICA) is an important organic compound that is widely used in various scientific research applications. It is a precursor of several important compounds, such as serotonin and melatonin, which are involved in the regulation of various physiological processes. 6-AICA is also used as a building block in the synthesis of several other compounds, including indole derivatives and other heterocyclic compounds.

Scientific Research Applications

Synthesis and Characterization

  • Conformationally Constrained Tryptophan Derivatives : Novel 3,4-fused tryptophan analogues, with a ring bridging the α-carbon and the 4-position of the indole ring, have been synthesized for peptide/peptoid conformation elucidation studies (Horwell et al., 1994).

  • Synthesis of Hydroxyindole-3-carboxylic Acids : A synthesis procedure for hydroxyindole-3-carboxylic acids starting from benzyloxyindoles was developed, contributing to the understanding of the metabolism of indole compounds in plants and animals (Marchelli et al., 1969).

  • Aminoethyl-Substituted Indole-3-Acetic Acids : Introduction of 5- and 6-(2-aminoethyl)-derivatives of indole-3-acetic acid for designing research tools like immobilized and carrier-linked forms of indole-3-acetic acid and its conjugates with biochemical tags or biocompatible molecular probes (Ilić et al., 2005).

  • Novel 1-Phenyl-1H-indole-2-Carboxylic Acids : Synthesis of indole-2-carboxylic acids with amino- and sulfur-containing substituents for various applications (Unangst et al., 1987).

Biological and Medicinal Applications

  • Antibacterial and Antifungal Activities : Indole-2-carboxylic acid derivatives have shown significant antibacterial and moderate antifungal activities, indicating potential therapeutic applications (Raju et al., 2015).

  • Allosteric Inhibition of Fructose-1,6-bisphosphatase : A derivative, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, was identified as an allosteric inhibitor of fructose 1,6-bisphosphatase, offering a new approach for further drug design (Wright et al., 2003).

  • Oligomerization of Indole Derivatives : Research into the oligomerization of indole derivatives with thiols showed the formation of compounds like 3-[2-(2-amino-5-carboxyphenyl)-1-(2-mercaptoethylthio)ethyl]-1H-indole-5-carboxylic acid, providing insights into complex molecular structures (Mutulis et al., 2008).

Chemical Synthesis and Reactions

  • Synthesis of Pyrimido[1,2-a]indoles : A three-component reaction involving acid chlorides, terminal alkynes, and ethyl 2-amino-1H-indole-3-carboxylates was described for the synthesis of highly diversified pyrimido[1,2-a]indoles (Gupta et al., 2011).

  • General Synthesis of Indole‐3‐carboxylic Esters : A novel synthesis method using direct Pd-catalyzed oxidative carbonylation of 2-alkynylaniline derivatives to produce indole-3-carboxylic esters was developed, highlighting the versatility in synthesizing indole derivatives (Gabriele et al., 2012).

Safety and Hazards

The compound is harmful if swallowed or in contact with skin . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

Future Directions

Indole derivatives have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body . The application of indole derivatives as biologically active compounds has been explored . Future research will likely continue to investigate the synthesis and biological evaluation of indole derivatives due to their biological properties and their potential to be the target .

Biochemical Analysis

Biochemical Properties

6-Amino-1h-indole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins can lead to alterations in protein function and stability, influencing cellular processes.

Cellular Effects

The effects of this compound on cells are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation . Additionally, it can modulate the expression of genes involved in apoptosis, leading to programmed cell death in certain cell types.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, ultimately affecting cellular function. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular metabolism and gene expression, highlighting its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and cellular damage. Understanding the dosage-dependent effects is crucial for developing safe and effective therapeutic strategies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways can lead to alterations in cellular metabolism, affecting overall cellular function and health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its biological activity. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological effects.

Properties

IUPAC Name

6-amino-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11H,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPPIPLZGUYXJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90292417
Record name 6-amino-1h-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90417-29-1
Record name 90417-29-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82380
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-amino-1h-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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